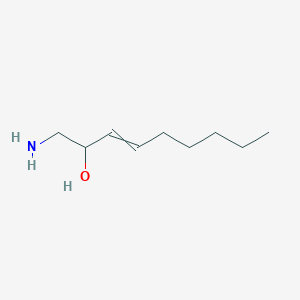![molecular formula C11H10F4O2 B14221776 1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one CAS No. 645389-20-4](/img/structure/B14221776.png)
1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one is an organic compound that features a trifluoromethyl group, a hydroxy group, and a fluoro group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable precursor with trifluoromethylating agents such as Ruppert’s reagent (CF₃SiMe₃) under specific conditions . The reaction conditions often require the presence of a base and a solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH₄ in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-Fluoro-4-oxo-4-[4-(trifluoromethyl)phenyl]butan-2-one.
Reduction: Formation of 1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic other functional groups while imparting unique properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electronic effects . This can lead to modulation of biological pathways and therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-4-hydroxy-4-phenylbutan-2-one: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-Hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one: Lacks the fluoro group, affecting its reactivity and applications.
Uniqueness
1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one is unique due to the presence of both the fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
645389-20-4 |
|---|---|
Fórmula molecular |
C11H10F4O2 |
Peso molecular |
250.19 g/mol |
Nombre IUPAC |
1-fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C11H10F4O2/c12-6-9(16)5-10(17)7-1-3-8(4-2-7)11(13,14)15/h1-4,10,17H,5-6H2 |
Clave InChI |
QLJOKNHPHBBNGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CC(=O)CF)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


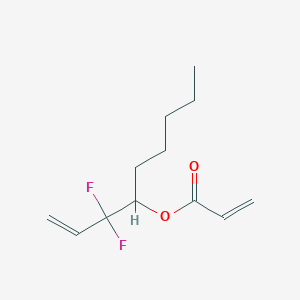
![5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B14221716.png)

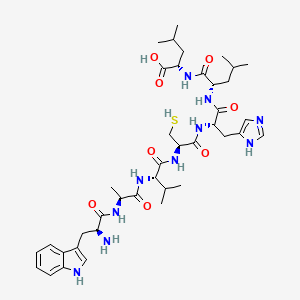

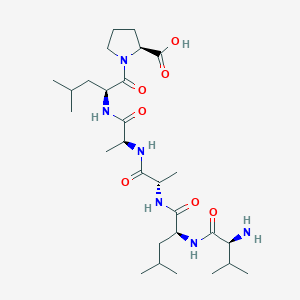
![2-Amino-5-[(2-hydroxypropoxy)methyl]phenol](/img/structure/B14221744.png)
![4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14221748.png)
![1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-](/img/structure/B14221750.png)
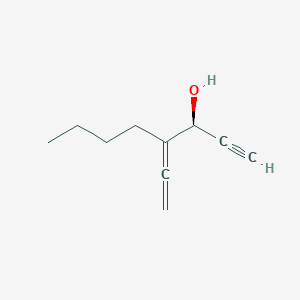
![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
![N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine](/img/structure/B14221777.png)
